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Compound of Interest

Compound Name: 5-Bromo-2-fluorobenzoic acid

Cat. No.: B127030

An In-depth Technical Guide to 5-Bromo-2-
fluorobenzoic Acid

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-2-
fluorobenzoic acid, a pivotal intermediate in the fields of pharmaceutical and agrochemical
research. The document details its chemical structure, physicochemical properties, synthesis
protocols, and significant applications, with a focus on its utility in palladium-catalyzed cross-
coupling reactions. All quantitative data is presented in structured tables, and key experimental
procedures are described in detail. Visual diagrams generated using Graphviz are provided to
illustrate the chemical structure and reaction workflows, adhering to specified formatting
guidelines for clarity and technical accuracy. This guide is intended for researchers, scientists,
and professionals involved in drug development and synthetic organic chemistry.

Chemical Identity and Structure

5-Bromo-2-fluorobenzoic acid is an aromatic carboxylic acid characterized by bromine and
fluorine substituents on the benzene ring. These halogens significantly influence the molecule's
electronic properties, making it a versatile building block in organic synthesis.

¢ I[UPAC Name: 5-bromo-2-fluorobenzoic acid[1]

« CAS Number: 146328-85-0[1][2]
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e Molecular Formula: C7H4BrFO2[1]
e Synonyms: 2-Fluoro-5-bromobenzoic acid, Benzoic acid, 5-bromo-2-fluoro-[1]
Caption: 2D structure of 5-Bromo-2-fluorobenzoic acid.

Physicochemical Properties

The physical and chemical properties of 5-Bromo-2-fluorobenzoic acid are summarized in
the table below. These properties are critical for its handling, storage, and application in various
chemical reactions.

Property Value Reference

Molecular Weight 219.01 g/mol [1112]

White to light yellow or light
Appearance [3]
orange powder/crystal

Melting Point 141-145 °C [4]
Boiling Point 296.5 °C (Predicted)

Density 1.789 g/cm? (Predicted)

Water Solubility Slightly soluble in water

SMILES C1=CC(=C(C=C1Br)C(=0)O)F [1]
InChiKey PEXAZYDITWXYNJ- o

UHFFFAOYSA-N

Synthesis of 5-Bromo-2-fluorobenzoic Acid

The compound is typically synthesized via electrophilic bromination of 2-fluorobenzoic acid.
The fluorine atom at the ortho position and the carboxylic acid group (a meta-director) guide
the incoming bromine to the 5-position of the aromatic ring.

This protocol outlines a standard laboratory procedure for the synthesis of 5-Bromo-2-
fluorobenzoic acid using N-bromosuccinimide (NBS) as the brominating agent.
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Materials:

2-Fluorobenzoic acid

N-bromosuccinimide (NBS)

Dichloromethane (DCM)

Deionized Water

Tetrahydrofuran (THF) for HPLC analysis

Equipment:

1000 mL reaction flask

e Magnetic stirrer

e Cooling bath

« Filtration apparatus (e.g., Buchner funnel)

e Drying oven

e High-Performance Liquid Chromatography (HPLC) system

Procedure:

e In a 1000 mL reaction flask, dissolve 51.8 g of 2-fluorobenzoic acid in dichloromethane.
» Cool the solution to 20°C.

e Slowly add 48.8 g of N-bromosuccinimide (NBS) in portions, ensuring the temperature is
maintained between 20-25°C.

 After the addition is complete, stir the mixture at 20-25°C for 16 hours.

» Monitor the reaction's progress using HPLC. If the reaction is incomplete, an additional 2.5 g
of NBS can be added, with continued stirring.
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e Once the reaction is complete, add 160 g of water to the flask and stir for 1 hour.

e Cool the mixture to 0-5°C and maintain this temperature for 1 hour to facilitate product
precipitation.

e Collect the solid product by filtration and wash it with dichloromethane and water.

e Dry the wet product in an oven at 60-65°C to yield 5-Bromo-2-fluorobenzoic acid as a
white solid.

sssssssss - Fluorobenzoic Acid . Add N-Bromosuccinimide (NBS) Stirat 20-25°C " .
P T H Cool 0 20°C H e L Monitor via HPLC ‘Add Water and Stir Cool 0 0-5°C Filter and Wash Product Dry at 60-65°C

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 5-Bromo-2-fluorobenzoic acid.

Applications in Drug Development and Organic
Synthesis

5-Bromo-2-fluorobenzoic acid is a key building block in the synthesis of complex organic
molecules. Its utility stems from the presence of three distinct functional handles: the carboxylic
acid, the bromine atom, and the fluorine atom. The bromine atom is particularly useful as it
readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck,
and Sonogashira reactions.[5] These reactions are fundamental in modern medicinal chemistry
for creating carbon-carbon bonds, enabling the construction of intricate molecular frameworks
found in many therapeutic agents, including anti-inflammatory and anti-cancer drugs.[3]

The following protocol details the use of 5-Bromo-2-fluorobenzoic acid as a substrate in a
Suzuki-Miyaura cross-coupling reaction to synthesize 5-Cyclopropyl-2-fluorobenzoic acid, a
valuable intermediate for pharmaceutical development.

Materials:

e 5-Bromo-2-fluorobenzoic acid
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o Potassium cyclopropyltrifluoroborate

e Cesium carbonate (Cs2COs)

o Palladium(ll) acetate (Pd(OAC)2)

e Phosphine ligand (e.g., SPhos, XPhos)
o Toluene

o Water

e 1M Hydrochloric acid (HCI)

o Diethyl ether

e Anhydrous magnesium sulfate
Equipment:

Schlenk flask

Magnetic stirrer with heating

Inert gas supply (Argon or Nitrogen)

Separatory funnel

Rotary evaporator
Procedure:

e To a Schlenk flask, add 5-Bromo-2-fluorobenzoic acid (1.0 mmol), potassium
cyclopropyltrifluoroborate (1.5 mmol), and cesium carbonate (3.0 mmol).

e Add the palladium catalyst, Pd(OAc)z (0.02 mmol, 2 mol%), and the chosen phosphine
ligand (0.03 mmol, 3 mol%).
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Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times
to ensure an inert atmosphere.

Add toluene and water to the flask in a 10:1 ratio (e.g., 10 mL toluene, 1 mL water).

Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours. Monitor reaction
completion by TLC or LC-MS.

After completion, cool the mixture to room temperature.

Dilute the mixture with water and transfer it to a separatory funnel.
Acidify the aqueous layer with 1M HCI to a pH of approximately 2.
Extract the product into diethyl ether (3 x 20 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate
the solvent using a rotary evaporator to yield the crude product.

The crude product can be further purified by column chromatography or recrystallization.
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Reaction Setup

Combine Reactants:
- 5-Bromo-2-fluorobenzoic acid
- Boron reagent
- Base (Cs2C0s3)

'
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Caption: Workflow for Suzuki-Miyaura coupling using 5-Bromo-2-fluorobenzoic acid.
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Spectroscopic and Safety Information

Spectroscopic Characterization:

e Infrared (IR) Spectroscopy: The IR spectrum of 5-Bromo-2-fluorobenzoic acid would show
characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300
cm~1), the C=0 carbonyl stretch (~1700 cm~1), C-F stretch (~1200-1300 cm~1), and C-Br
stretch (~500-600 cm~1). Aromatic C-H and C=C stretches would also be present. Full ATR-
IR spectra are available in public databases.[1]

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum would display signals in the aromatic region (7.0-8.5
ppm) corresponding to the three protons on the benzene ring. The coupling patterns would
be complex due to splitting from both the adjacent protons and the fluorine atom. A broad
singlet for the acidic proton of the carboxyl group would also be visible at a downfield shift
(>10 ppm), which is exchangeable with D20.

o 13C NMR: The carbon NMR spectrum would show seven distinct signals: one for the
carboxyl carbon (~165-170 ppm) and six for the aromatic carbons, with their chemical
shifts influenced by the attached halogen substituents.

Safety Information: 5-Bromo-2-fluorobenzoic acid should be handled with appropriate safety
precautions in a laboratory setting.

» Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).[1]
e Precautionary Statements: P264, P270, P301+P316, P305+P351+P338.[1]

o Personal Protective Equipment (PPE): It is recommended to use a dust mask, eye shields,
face shields, and gloves when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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